molecular formula C6H12O2 B045990 3-Hexene-2,5-diol CAS No. 7319-23-5

3-Hexene-2,5-diol

Cat. No. B045990
CAS RN: 7319-23-5
M. Wt: 116.16 g/mol
InChI Key: AQSWYJHDAKIVIM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexene-2,5-diol is a chemical compound with the molecular formula C6H12O2 . It is used as an intermediate in the synthesis of various chemicals .


Molecular Structure Analysis

The molecular structure of 3-Hexene-2,5-diol consists of a six-carbon chain with a double bond between the third and fourth carbons. It also has hydroxyl groups attached to the second and fifth carbons .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Hexene-2,5-diol are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

3-Hexene-2,5-diol has a molecular weight of 116.1583 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the retrieved sources .

Scientific Research Applications

  • Chemical Transformations and Reactions :

    • The alcoholysis of 4-propenyl-1, 3-dioxane, related to 3-Hexene-2,5-diol, involves the production of 2-methyl-5,6-dihydropyran and monoalkyl ethers without forming diols, indicating a ring-opening across the O3-C4 bond (Safarov, Safarova, & Rafikov, 1977).
    • During the photooxidation of 1,2,4-trimethylbenzene, 3-hexene-2,5-dione is formed, suggesting that large dicarbonyl compounds can result from the photooxidation of aromatic hydrocarbons (Takagi, Washida, Akimoto, & Okuda, 1982).
  • Polymerization and Synthesis :

    • Polymerization of 1-hexene using specific catalysts can be associated with compounds like 3-Hexene-2,5-diol (Saito et al., 2000).
    • A one-pot method allows for the synthesis of cis-3-hexene-1,6-diols with excellent diastereoselectivity, highlighting the versatility of 3-Hexene-2,5-diol in synthesis processes (García, Libra, Carroll, & Walsh, 2003).
  • Catalytic Processes and Isomerization :

    • Catalytic dehydration of related compounds leads to the production of various methylcyclopentadienes, indicating the potential of 3-Hexene-2,5-diol in catalytic processes (Safarov, Bikkulov, Safarova, & Rafikov, 1982).
    • The oxidation of linear isomers of hexene, which includes compounds related to 3-Hexene-2,5-diol, demonstrates different reactivities, important for understanding chemical behaviors in various conditions (Battin‐Leclerc et al., 2014).
  • Surface Science and Material Studies :

    • Studies on the behavior of 3-Hexene on surfaces like Ru(0001) contribute to the understanding of the chemical behavior of unsaturated hydrocarbons, which is critical in material science and surface chemistry (García, Barros, & Ilharco, 2001; García, Barros, & Ilharco, 2004).

Safety And Hazards

3-Hexene-2,5-diol may cause skin and eye irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .

Future Directions

The future directions of 3-Hexene-2,5-diol are not specified in the retrieved sources .

properties

IUPAC Name

(E)-hex-3-ene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSWYJHDAKIVIM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexene-2,5-diol

CAS RN

7319-23-5
Record name 3-Hexene-2,5-diol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hexene-2,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexene-2,5-diol
Reactant of Route 2
3-Hexene-2,5-diol
Reactant of Route 3
3-Hexene-2,5-diol
Reactant of Route 4
3-Hexene-2,5-diol
Reactant of Route 5
3-Hexene-2,5-diol
Reactant of Route 6
3-Hexene-2,5-diol

Citations

For This Compound
121
Citations
AFJ Ruysink, A Vos - Acta Crystallographica Section B: Structural …, 1974 - scripts.iucr.org
Crystals of C8H1602 have been investigated by X-ray diffraction at-160 C. Crystals of trans-CaHl602 have the composition CsHt6Oz.―HzO. The space group is Pbcn with a= 9.6861 (3)…
Number of citations: 10 scripts.iucr.org
JR Johnson, OH Johnson - Journal of the American Chemical …, 1940 - ACS Publications
In an earlier investigation it was found that 2-methyl-2-butene-l, 4-diol undergoes 1; 4-dehy-dration readily under the influence of acidic rea-gents to give tiglic aldehyde. 1 This …
Number of citations: 9 pubs.acs.org
HR Van Der Wal, A Vos - Acta Crystallographica Section B …, 1979 - scripts.iucr.org
Experimental deformation densities for the title com-pound are compared with a smeared theoretical deformation density based on ab initio quantum-chemical calculations for a model …
Number of citations: 5 scripts.iucr.org
HR Van Der Wal, A Vos - Acta Crystallographica Section B …, 1979 - scripts.iucr.org
(IUCr) Monoclinic trans-2,5-dimethyl-3-hexene-2,5-diol Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 35 …
Number of citations: 4 scripts.iucr.org
GF Woods, A Viola - Journal of the American Chemical Society, 1956 - ACS Publications
COOCH* ketone to the Grignard reagent obtained from 3-chloro-2-methylpropene. The extinction coefficient of the dienol obtained from the above Grignard addi-tion in the220-280 µ …
Number of citations: 18 pubs.acs.org
RB Helmholdt, A Vos - … A: Crystal Physics, Diffraction, Theoretical and …, 1977 - scripts.iucr.org
A study has been made of the crystal structure and electron density distribution of (CD32(OH)CC≡CC(OH) (CD3)2 by X-ray diffraction at 90 K. The intensities were measured with …
Number of citations: 18 scripts.iucr.org
JR Johnson - Journal of the American Chemical Society, 1941 - ACS Publications
These authors investigated the crystals of Bourguel, mp 101, but couldobtain none of the-oxide by dehydratingthem, and drew the con-clusion that they represented the trans-form of the …
Number of citations: 1 pubs.acs.org
RJ Van Der Wal, PT Van Duijnen… - … Section B: Structural …, 1983 - scripts.iucr.org
Improved experimental dynamic deformation density maps of the title compound are compared with theoretical static density maps computed for a molecular cluster with an extended …
Number of citations: 1 scripts.iucr.org
WE Willy, WE Thiessen - The Journal of Organic Chemistry, 1970 - ACS Publications
Anal. Caled for CioHnNOu C, 57.42; H, 5.26; N, 6.70. Found: C, 57.49;, 5.17; N, 6.77. The 2, 4-dinitrophenylhydrazone (4) occurred as dark brown needles (from pyridine-methanol), mp …
Number of citations: 6 pubs.acs.org
I Zalkind - Journal of the American Chemical Society, 1941 - ACS Publications
These authors investigated the crystals of Bourguel, mp 101, but couldobtain none of the-oxide by dehydratingthem, and drew the con-clusion that they represented the trans-form of the …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.